2,4-dimethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)thiazole-5-carboxamide
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Overview
Description
The compound “2,4-dimethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)thiazole-5-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in pharmaceutical and agrochemical compounds . It contains a trifluoromethylpyridine (TFMP) group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a thiazole ring, and a trifluoromethyl group. The pyridine and thiazole rings are aromatic heterocycles, which contribute to the stability and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group, for example, is known to undergo various reactions, including nucleophilic substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Various synthesis techniques have been employed to create compounds with structural similarities, such as the use of chain heterocyclization and the Paal-Knorr method for creating pyrrole and thiazole rings, highlighting the versatility of synthetic routes for constructing complex molecules M. Vovk et al., 2010.
- Polyamide Creation : The synthesis of new polyamides through direct polycondensation reactions demonstrates the applicability of similar compounds in polymer science, suggesting potential material science applications K. Faghihi & Zohreh Mozaffari, 2008.
Potential Applications
- Material Science : Fluorinated polyamides containing pyridine and sulfone moieties, prepared using related synthetic compounds, show promising properties for materials science, including solubility in organic solvents, high thermal stability, and potential for transparent, flexible film formation Xiao-Ling Liu et al., 2013.
- Heterocyclic Compound Synthesis : The utility of enaminonitriles in the synthesis of various heterocyclic derivatives, including pyrazole, pyridine, and pyrimidine derivatives, underscores the chemical's potential in creating diverse bioactive molecules A. Fadda et al., 2012.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to interact with a variety of biological targets .
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to have diverse adme properties .
Result of Action
Thiazole derivatives have been reported to induce a variety of effects, including dna double-strand breaks, a g2 stop, and ultimately, cell death .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,4-dimethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)thiazole-5-carboxamide are largely determined by its structural components. The thiazole ring is a key component of many bioactive compounds and is known to exhibit a wide range of biological activities . The pyrrolidine ring is a versatile scaffold for developing new biologically active compounds . The trifluoromethyl group enhances the compound’s potency towards enzyme inhibition
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the trifluoromethyl group can enhance drug potency towards enzyme inhibition by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein
Properties
IUPAC Name |
2,4-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4OS/c1-9-14(25-10(2)21-9)15(24)22-12-5-6-23(8-12)13-4-3-11(7-20-13)16(17,18)19/h3-4,7,12H,5-6,8H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZKGEUDBNSHKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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